Methyl 2-(2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamido)benzoate
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Overview
Description
Methyl 2-(2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamido)benzoate is a complex organic compound that features a pyrimidine and pyridine moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-fibrotic activities , suggesting that this compound may target pathways involved in fibrosis.
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets to inhibit certain biochemical processes, potentially leading to anti-fibrotic effects .
Biochemical Pathways
Result of Action
It’s plausible that it may have anti-fibrotic effects, potentially by inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamido)benzoate typically involves multi-step organic reactionsThe final steps often involve the thioether formation and esterification reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Scientific Research Applications
Methyl 2-(2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamido)benzoate: shares similarities with other pyrimidine and pyridine derivatives.
Pyrimidine Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Pyridine Derivatives: Often used in pharmaceuticals and agrochemicals due to their versatile chemical properties
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
methyl 2-[[2-(2-methyl-6-pyridin-4-ylpyrimidin-4-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-13-22-17(14-7-9-21-10-8-14)11-19(23-13)28-12-18(25)24-16-6-4-3-5-15(16)20(26)27-2/h3-11H,12H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDWOPFVISCIMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=CC=CC=C2C(=O)OC)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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